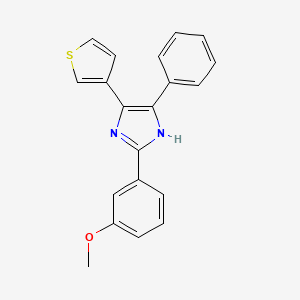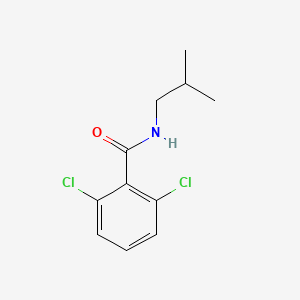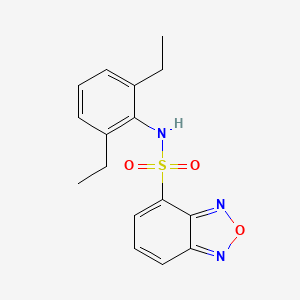
2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with methoxyphenyl, phenyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-methoxybenzaldehyde, thiophene-3-carboxaldehyde, and benzylamine in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-1H-imidazole: Lacks the phenyl and thiophenyl substituents, resulting in different chemical and biological properties.
5-Phenyl-4-(thiophen-3-YL)-1H-imidazole: Lacks the methoxyphenyl group, which can affect its reactivity and interactions with biological targets.
2-(3-Methoxyphenyl)-5-phenyl-1H-imidazole:
Uniqueness
The presence of the methoxyphenyl, phenyl, and thiophenyl groups in 2-(3-Methoxyphenyl)-5-phenyl-4-(thiophen-3-YL)-1H-imidazole provides a unique combination of electronic and steric effects, making it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent or a functional material in industrial applications.
Properties
Molecular Formula |
C20H16N2OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-phenyl-4-thiophen-3-yl-1H-imidazole |
InChI |
InChI=1S/C20H16N2OS/c1-23-17-9-5-8-15(12-17)20-21-18(14-6-3-2-4-7-14)19(22-20)16-10-11-24-13-16/h2-13H,1H3,(H,21,22) |
InChI Key |
ZDIRKBVFLXPHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide](/img/structure/B11114400.png)
![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11114405.png)
![Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11114414.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11114422.png)
![N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114428.png)
![2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B11114443.png)
![N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114449.png)
![1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone](/img/structure/B11114455.png)
![3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11114458.png)
![2,2'-[{4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B11114459.png)


![N-({N'-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11114485.png)
![(2E)-N-cyclohexyl-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11114487.png)
